2-Stearoylglycerol
Overview
Description
2-Stearoylglycerol, also known as 2-Monostearoylglycerol, is a monoglyceride where the acyl group is octadecanoyl (stearoyl). It is an intermediate in the synthesis of triglycerides and phospholipids, playing a crucial role in various cellular processes. This compound is significant as a biomarker reflecting metabolic responses to hepatotoxicants and carcinogens .
Mechanism of Action
Target of Action
2-Stearoylglycerol is a significant biomarker that reflects metabolic responses to hepatotoxicants and carcinogens . It is an intermediate in triglyceride and phospholipid synthesis, playing a crucial role in cellular processes .
Mode of Action
It is known to interact with its targets in the body, primarily involved in the synthesis of triglycerides and phospholipids . These interactions lead to changes in the metabolic responses of the body, particularly in response to hepatotoxicants and carcinogens .
Biochemical Pathways
This compound is involved in the biochemical pathways of triglyceride and phospholipid synthesis . These pathways are essential for various cellular processes, including cell membrane formation and function, energy storage, and signal transduction .
Result of Action
The action of this compound results in changes in the body’s metabolic responses to hepatotoxicants and carcinogens . As an intermediate in triglyceride and phospholipid synthesis, it plays a significant role in cellular processes .
Biochemical Analysis
Biochemical Properties
2-Stearoylglycerol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an intermediate in triglyceride and phospholipid synthesis, it interacts with enzymes involved in these metabolic pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with metabolic responses to hepatotoxicants and carcinogens .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in triglyceride and phospholipid synthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of triglyceride and phospholipid synthesis It interacts with enzymes or cofactors involved in these pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its role as an intermediate in triglyceride and phospholipid synthesis It could interact with transporters or binding proteins, affecting its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Stearoylglycerol can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced via enzymatic methods using lipases. This method offers higher specificity and yields compared to chemical synthesis. The process involves the reaction of glycerol with stearic acid in the presence of a lipase enzyme, which catalyzes the esterification reaction under mild conditions, making it more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of stearic acid and glycerol.
Reduction: Reduction of this compound can yield glycerol and stearic alcohol.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Stearic acid and glycerol.
Reduction: Glycerol and stearic alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-Stearoylglycerol has diverse applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: It serves as a model compound to study lipid metabolism and the role of monoglycerides in cellular processes.
Medicine: Research explores its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is utilized in the food industry as an emulsifier and stabilizer, enhancing the texture and shelf-life of products
Comparison with Similar Compounds
- 1-Stearoylglycerol
- 2-Palmitoylglycerol
- Glyceryl Monostearate
Comparison:
- 1-Stearoylglycerol: Similar to 2-Stearoylglycerol but differs in the position of the stearoyl group on the glycerol backbone. This positional isomerism can affect the compound’s physical properties and biological activity.
- 2-Palmitoylglycerol: Contains a palmitoyl group instead of a stearoyl group. The shorter chain length of the palmitoyl group can influence the compound’s melting point and solubility.
- Glyceryl Monostearate: A mixture of mono-, di-, and triglycerides, primarily used as an emulsifier in the food industry. It has broader applications compared to the more specific this compound .
This compound stands out due to its specific role in lipid metabolism and its applications in scientific research, making it a valuable compound in various fields.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMORVAKMFKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873440 | |
Record name | 2-Monostearoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | MG(0:0/18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-61-4 | |
Record name | 2-Monostearin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Stearoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Monostearoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 2-STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Stearoylglycerol in the regulation of the MmpS5-MmpL5 transporter in Mycobacterium tuberculosis?
A1: this compound acts as an inducing ligand for the transcriptional regulator Rv0678. [] This regulator typically represses the expression of the MmpS5-MmpL5 transporter, which is involved in the export of mycobacterial lipids essential for cell wall biosynthesis. [] Upon binding this compound, Rv0678 undergoes a conformational change that prevents it from binding to the promoter region of the mmpS5-mmpL5 operon, ultimately leading to derepression and increased transporter expression. []
Q2: How does the structure of this compound influence its interaction with Rv0678?
A2: The crystal structure of Rv0678 reveals a binding pocket that accommodates the fatty acid glycerol ester structure of this compound. [] This interaction involves both the DNA-binding and dimerization domains of Rv0678, suggesting a cooperative binding mechanism. [] The specific interactions between the ligand and the amino acid residues within the binding pocket remain to be fully elucidated.
Q3: Does this compound influence the expression of other transporters in Mycobacterium tuberculosis?
A3: Research indicates that Rv0678 can bind to the promoter regions of mmpS4-mmpL4 and mmpS2-mmpL2 operons, suggesting its potential regulatory role in their expression. [] The addition of this compound disrupts Rv0678 binding to these promoters in a similar manner observed for mmpS5-mmpL5, indicating that this compound could influence the expression of these transporters as well. []
Q4: How does the position of stearic acid within a triglyceride molecule affect its physical properties?
A4: Studies comparing 1,2-distearoyl-3-oleoylglycerol (SSO) and 1,3-dioleoyl-2-stearoylglycerol (OSO), both containing one stearic acid and two oleic acid chains, demonstrate the impact of stearic acid positioning. [, ] Fats richer in stearoyl at the sn-1,3 position, like SSO, exhibited higher melting and crystallization temperatures, larger and denser fat crystals, and slower digestion rates compared to OSO, where stearic acid occupies the sn-2 position. []
Q5: Can this compound form molecular compounds with other triglycerides?
A5: Yes, research shows that this compound (OSO) can form a molecular compound with 1,3-distearoyl-2-oleoylglycerol (SOS) at a 1:1 weight ratio. [] This compound displays a distinct double chain length structure with an interlamellar distance of 44.72 Å, contrasting the triple chain length structure observed in the stable forms of both SOS and OSO. [] This highlights the potential for specific triglyceride combinations to form unique structures with altered physical properties.
Q6: What are the implications of this compound forming a molecular compound with SOS?
A6: The formation of a molecular compound between OSO and SOS suggests potential interactions between these triglycerides in biological systems or food products where they coexist. [] These interactions could influence the texture, stability, and digestibility of fat-containing products. [, ] Further research is needed to fully understand the implications of this molecular compound formation in different contexts.
Q7: How can gas chromatography be used to study phosphatidylserines?
A7: While not directly analyzing this compound, gas chromatography, coupled with mass spectrometry, can be employed to analyze the fatty acid composition of phosphatidylserines. [] The reaction of phosphatidylserines with silylating agents like BSA-TMCS leads to the formation of 1,2-diglyceride trimethylsilyl ethers, which can be separated and identified based on their retention times and mass spectra. [] This method allows for the determination of the fatty acid composition of phosphatidylserines without prior hydrolysis, providing insights into their structure and potential biological roles.
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